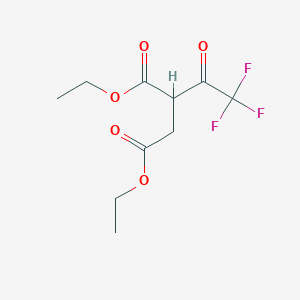

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Descripción

Significance in Organofluorine Chemistry

The field of organofluorine chemistry, which studies the chemistry of compounds containing carbon-fluorine bonds, has expanded dramatically due to the unique properties that fluorine atoms impart to organic molecules. chemimpex.com The introduction of a trifluoromethyl group (-CF3), in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com This has made trifluoromethylated compounds highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. targetmol.com

Diethyl 2-(2,2,2-trifluoroacetyl)succinate serves as a key intermediate in the synthesis of various trifluoromethyl-containing heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, and they form the structural core of a vast number of biologically active molecules. The β-keto ester functionality within this compound is particularly reactive towards condensation reactions with binucleophilic reagents, such as hydrazine (B178648) and its derivatives.

These cyclocondensation reactions provide a straightforward route to important classes of fluorinated heterocycles, such as pyrazoles and pyridazines. atamanchemicals.comsolubilityofthings.com For instance, the reaction of this compound with hydrazine leads to the formation of a trifluoromethyl-substituted pyrazolone, a key scaffold in many pharmaceutical compounds. wikipedia.orgwikipedia.org The regioselectivity of these reactions can often be controlled by the reaction conditions, allowing for the synthesis of specific isomers. ontosight.ai The versatility of this building block allows for the generation of a library of fluorinated heterocycles for further investigation in drug discovery and materials science.

Contextual Overview within Succinate (B1194679) Diester Chemistry

Succinate diesters, such as diethyl succinate, are versatile C4 building blocks in organic synthesis. wikipedia.org They are readily available and participate in a variety of chemical transformations. chemicalbook.com The chemistry of succinate diesters is characterized by the reactivity of the ester groups and the acidity of the α-hydrogens. These compounds can undergo reactions such as hydrolysis, transesterification, reduction, and condensation. chemical-suppliers.eu

The introduction of a trifluoroacetyl group at the α-position of the succinate backbone, as seen in this compound, significantly influences its reactivity compared to its non-fluorinated counterpart, diethyl succinate. The strongly electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the adjacent α-hydrogen, making it more susceptible to deprotonation and subsequent reactions. This enhanced acidity facilitates its participation in condensation reactions.

Furthermore, the presence of the trifluoroacetyl group introduces a reactive ketone carbonyl group, which is a key site for cyclocondensation reactions to form heterocyclic systems. While diethyl succinate itself can undergo self-condensation (a form of Claisen condensation) to form diethyl succinylsuccinate, the trifluoroacetylated derivative is primed for reactions with external nucleophiles to construct more complex and functionally diverse molecules. morressier.com Therefore, this compound can be viewed as a specialized succinate diester, engineered for the efficient construction of fluorinated compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUJVMLDXHUHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463098 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94633-25-7 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Diethyl 2 2,2,2 Trifluoroacetyl Succinate

Methodologies for the Preparation of Diethyl Succinate (B1194679) Precursors

The efficient synthesis of diethyl succinate is a critical first step. This section explores the optimization of its preparation through esterification and its subsequent use in condensation and alkylation reactions.

Optimization of Esterification Processes for Diethyl Succinate

Diethyl succinate is commonly synthesized via the Fischer esterification of succinic acid with ethanol. wikipedia.org The optimization of this reversible reaction is crucial for maximizing yield and efficiency. Various catalytic systems have been investigated to drive the reaction towards the product side.

One effective method involves the use of heterogeneous acid catalysts, such as the macroporous ion-exchange resin Amberlyst-15. acs.org Studies have shown that this catalyst is effective in the temperature range of 78 to 120 °C. acs.orgcapes.gov.br The reaction kinetics have been modeled, providing valuable data for process design and simulation, particularly for reactive distillation processes. acs.orgcapes.gov.br Reactive distillation is a process intensification technology that combines reaction and separation in a single unit, leading to increased conversion and product purity. researchgate.net

Another approach is the use of solid super-strong acids like phospho-tungstic acid, which can be used under normal pressure conditions, simplifying the industrial process. google.com Additionally, enzyme-catalyzed esterification using Candida antarctica lipase (B570770) B has been explored, offering a milder and more selective route. nih.gov The enzymatic process is highly dependent on the water content and the molality of succinic acid. nih.gov

To enhance the reaction rate and yield, techniques such as azeotropic removal of water are employed to shift the equilibrium towards the formation of the diethyl ester. researchgate.net Microwave-assisted esterification has also been shown to be a viable method for accelerating the reaction. researchgate.net

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Amberlyst-15 (Ion-Exchange Resin) | 78-120 °C, Batch isothermal experiments | Effective for kinetic modeling and useful for designing reactive distillation processes. | acs.orgcapes.gov.br |

| Phospho-tungstic acid (Solid super-strong acid) | Normal pressure, 115-120 °C | Allows for gentle control conditions, suitable for industrialization. | google.com |

| Candida antarctica lipase B (Enzyme) | 40-50 °C | Reaction equilibrium is strongly dependent on water and succinic acid concentration. | nih.gov |

| Sulfuric Acid | Boiling point of the solution | A traditional catalyst; requires azeotropic removal of water to drive the reaction. | researchgate.net |

| D-Hβ (Heterogeneous catalyst) | Optimized conditions | Achieved 99% maximum conversion with 98% selectivity for dimethyl succinate in a related process. | researchgate.net |

Condensation and Alkylation Reactions Involving Diethyl Succinate

Diethyl succinate is a versatile building block that participates in various condensation and alkylation reactions to form more complex molecules. wikipedia.org A prominent example is the Stobbe condensation, which involves the reaction of diethyl succinate with aldehydes or ketones in the presence of a strong base. wikipedia.orgorganicreactions.orgucla.edu This reaction is specific for succinic esters and yields alkylidene succinic acids or their monoesters. drhnsp.orgunacademy.com The base, typically sodium ethoxide or potassium tert-butoxide, abstracts an α-hydrogen from the succinate ester, initiating the condensation. drhnsp.orgunacademy.com

The mechanism of the Stobbe condensation is believed to proceed through a lactone intermediate. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. unacademy.com For instance, the condensation of benzophenone with diethyl succinate is a classic example. wikipedia.orgucla.edu

Beyond the Stobbe condensation, diethyl succinate undergoes other important transformations. The acyloin condensation of diethyl succinate yields 2-hydroxycyclobutanone. wikipedia.org It can also serve as a precursor to ketoglutaric acid through condensation with oxalate esters. wikipedia.org Furthermore, base-induced self-condensation of diethyl succinate produces diethylsuccinoylsuccinate, a valuable precursor for dyes and pigments. wikipedia.org

Alkylation of diethyl succinate can be achieved by first generating an enolate with a suitable base, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position.

| Reaction Type | Reactants | Key Product(s) | Significance | Reference |

|---|---|---|---|---|

| Stobbe Condensation | Diethyl succinate + Aldehyde/Ketone | Alkylidene succinic acids or their monoesters | Forms C-C bonds; specific to succinic esters. | wikipedia.orgorganicreactions.orgucla.edudrhnsp.orgunacademy.com |

| Acyloin Condensation | Diethyl succinate | 2-hydroxycyclobutanone | Forms a cyclic α-hydroxy ketone. | wikipedia.org |

| Condensation with Oxalate Esters | Diethyl succinate + Diethyl oxalate | α-Ketoglutaric acid precursor | Synthesis of an important dicarboxylic acid. | wikipedia.org |

| Self-Condensation | Diethyl succinate | Diethylsuccinoylsuccinate | Precursor for dyes and pigments. | wikipedia.org |

| Alkylation | Diethyl succinate + Alkyl halide | α-Alkyl diethyl succinate | Introduces alkyl substituents. | google.com |

Introduction of the Trifluoroacetyl Moiety

The final stage in the synthesis of diethyl 2-(2,2,2-trifluoroacetyl)succinate is the introduction of the trifluoroacetyl group. This can be accomplished through several strategies, including direct acylation and the use of trifluoromethyl-containing building blocks.

Direct Acylation Approaches with Trifluoroacetic Anhydride and Related Reagents

Direct acylation of a suitable precursor, such as the enolate of diethyl succinate, with trifluoroacetic anhydride (TFAA) is a direct method for introducing the trifluoroacetyl group. TFAA is a highly reactive acylating agent. Recent advancements have explored photocatalytic methods for trifluoroacetylation using TFAA. nih.gov For example, visible-light-mediated tandem trifluoromethylation/cyclization reactions have been developed where TFAA is activated by pyridine N-oxide to generate trifluoromethyl radicals. nih.gov These radicals can then be trapped by suitable substrates.

Exploitation of Trifluoromethyl-Containing Building Blocks (e.g., Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride)

Trifluoromethyl-containing building blocks are valuable reagents for introducing the trifluoroacetyl group. Ethyl 2,2,2-trifluoroacetate is a key reagent in this regard. wikipedia.orgguidechem.com It can undergo Claisen condensation with esters like ethyl acetate to form ethyl trifluoroacetoacetate, a useful intermediate. guidechem.com In the context of synthesizing this compound, a similar Claisen-type condensation between the enolate of diethyl succinate and ethyl 2,2,2-trifluoroacetate would be a plausible route.

Another important building block is 2,2,2-trifluoroacetyl chloride. google.com This reagent can be used to trifluoroacetylate enediolates generated from carboxylic acids. organic-chemistry.org For instance, treatment of a carboxylic acid with a strong base like lithium diisopropylamide (LDA) forms an enediolate, which can then be acylated with a trifluoroacetylating agent. organic-chemistry.org

Catalytic Trifluoroacetylation Methods

Catalytic methods for trifluoroacetylation offer milder reaction conditions and improved efficiency. Lewis acids have been shown to catalyze the electrophilic trifluoromethylation of ketene silyl acetals. organic-chemistry.orgnih.gov For example, trimethylsilyl bis(trifluoromethanesulfonyl)imide can be used in catalytic amounts to promote the reaction between ketene silyl acetals and hypervalent iodine reagents that act as trifluoromethyl sources. organic-chemistry.orgnih.gov This approach provides access to α-trifluoromethyl esters in high yields. organic-chemistry.orgnih.gov

Trifluoromethanesulfonic acid (TfOH) is another powerful catalyst for acylation reactions, including Friedel-Crafts acylation and Fries rearrangement. mdpi.com Its high catalytic activity allows for the use of various substrates under mild conditions. mdpi.com

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is of significant interest due to the potential for its chiral centers to influence biological activity in various applications. The approaches to obtaining enantiomerically enriched products can be broadly categorized into asymmetric synthesis, which creates a desired stereoisomer directly, and the resolution of racemic mixtures.

The direct, stereoselective synthesis of chiral succinate derivatives often involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters. While specific methodologies for this compound are not extensively detailed in the literature, strategies applied to structurally related compounds, such as succinimides, provide a framework for potential synthetic routes.

One powerful strategy for inducing chirality is through asymmetric hydrogenation. For instance, the dynamic kinetic resolution of 3,4-disubstituted succinimides has been achieved with high efficiency using Rh-catalyzed asymmetric transfer hydrogenation. nih.govresearchgate.net This method allows for the synthesis of all four possible stereoisomers from common starting materials by selecting the appropriate catalyst and reaction conditions, achieving excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (up to >99:1 dr). researchgate.net Such catalytic systems could potentially be adapted for the stereoselective reduction of a corresponding unsaturated precursor of this compound.

Another approach involves the use of chiral ligands in metal-catalyzed reactions. Pinane-based aminodiols, for example, have been successfully employed as chiral ligands for the catalytic asymmetric addition of diethylzinc to aldehydes, demonstrating the utility of bespoke chiral environments to guide the stereochemical outcome of a reaction. mdpi.com The principles of using chiral ligands to create an asymmetric environment around a reactive center are fundamental to developing enantioselective methods for complex molecules like trifluoroacetylated succinates.

Table 1: Comparison of Potential Chiral Induction Strategies

| Methodology | Principle | Potential Advantages | Representative Example (Related Structures) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst (e.g., Rh-based) to selectively add hydrogen across a double bond, creating one or more stereocenters. | High efficiency, excellent enantioselectivity and diastereoselectivity, access to multiple stereoisomers. | Stereodivergent synthesis of chiral succinimides. nih.govresearchgate.net |

| Chiral Ligand-Mediated Catalysis | A chiral ligand coordinates to a metal center, creating a chiral pocket that directs the approach of reactants. | Broad applicability to various reaction types, tunable steric and electronic properties of the ligand. | Pinane-based ligands in the asymmetric addition of diethylzinc to aldehydes. mdpi.com |

When a stereoselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a common alternative. This process, known as resolution, relies on the differential interaction of enantiomers with a chiral resolving agent or a chiral environment.

A classical approach is the formation of diastereomeric derivatives. Racemic mixtures of alcohols or amines can be reacted with an enantiomerically pure chiral resolving agent, such as O,O'-dibenzoyl-l-tartaric anhydride, to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. nih.gov Afterward, the chiral resolving agent is cleaved to yield the separated enantiomers. A similar strategy could be envisioned for this compound, potentially by leveraging its ketone or ester functionalities.

In some cases, spontaneous resolution can occur, where a racemic solution crystallizes to form a mixture of homochiral crystals of each enantiomer, a phenomenon first observed by Louis Pasteur. biorxiv.org This has been observed in racemic solutions of certain N-trifluoroacetylated α-aminoalcohols, which can form highly anisometric crystalline structures (strings) that are composed of pure enantiomers. biorxiv.orgresearchgate.net While this is a compound-specific phenomenon, it represents a potentially efficient resolution method if the target molecule exhibits such behavior.

More advanced techniques involve the use of PEGylated resolving agents. In this method, a chiral resolving agent is attached to a polymer like poly(ethylene glycol) (PEG). After forming a diastereomeric complex with the racemate, a phase transition (e.g., precipitation) can be induced by changing the temperature or adding a salt, allowing for the separation of an enriched diastereomer by simple filtration. nih.gov This technique offers the advantage of easy recovery and reuse of the resolving agent. nih.gov

Table 2: Overview of Resolution Techniques for Chiral Compounds

| Technique | Description | Key Feature | Potential Applicability |

|---|---|---|---|

| Diastereomeric Salt/Ester Formation | Reaction of the racemate with a chiral resolving agent to form separable diastereomers. | Relies on different physical properties of diastereomers for separation (e.g., crystallization). | Applicable to compounds with functional groups that can react with chiral acids or bases. nih.gov |

| Spontaneous Resolution | Direct crystallization of a conglomerate, where separate crystals of each enantiomer form from a racemic solution. | Does not require a chiral auxiliary but is a rare and compound-specific phenomenon. | Observed in some trifluoroacetylated compounds. biorxiv.orgresearchgate.net |

| PEGylated Resolving Agents | A polymer-bound chiral agent forms diastereomeric complexes, which are separated by induced phase transition. | Enables easy recovery and recycling of the resolving agent. | A general method applicable to various racemic mixtures, including amines. nih.gov |

Flow Chemistry and Sustainable Synthetic Pathways for Fluorinated Succinates

Modern synthetic chemistry is increasingly focused on developing processes that are not only efficient but also sustainable and safe. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters, enhanced safety, and improved scalability.

From a sustainability perspective, replacing harsh and corrosive catalysts used in traditional esterification, such as concentrated sulfuric acid, is a key goal. google.com The use of acidic ionic liquids as recyclable catalysts for the synthesis of diethyl succinate represents a greener alternative, minimizing equipment corrosion and reducing waste. google.com

Furthermore, biocatalysis and synthetic biology are emerging as powerful tools for sustainable chemical production. Engineered biosynthetic pathways offer the potential to produce complex fluorinated natural products from simple building blocks. nih.govnih.gov Research has demonstrated the ability to incorporate fluoroacetate into polyketide backbones using engineered enzyme systems. nih.gov Additionally, developing sustainable pathways to key precursors like fumarate, using genetically modified bacteria that consume sugar and carbon dioxide, is an active area of research. chemistryviews.org These bio-based methods could dramatically lower the carbon footprint compared to petrochemical-based production. chemistryviews.org

Table 3: Comparison of Batch vs. Flow Chemistry for Succinate Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |

| Safety | Large volumes of reactants pose higher risks | Small reactor volumes enhance safety |

| Scalability | Often requires re-optimization ("scaling up") | Scaled by running the process for a longer time ("scaling out") |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 2,2,2 Trifluoroacetyl Succinate

Reactivity of the β-Keto Ester System

The β-keto ester moiety in Diethyl 2-(2,2,2-trifluoroacetyl)succinate is a key driver of its reactivity. The presence of the electron-withdrawing trifluoroacetyl group significantly influences the properties of the carbonyl group and the adjacent acidic proton.

Enolization and Tautomerism Studies

β-Keto esters, such as this compound, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental concept in organic chemistry, and the position of the equilibrium is influenced by various factors, including the structure of the compound and the solvent. daneshyari.comresearchgate.net For simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the presence of the trifluoromethyl group in this compound is expected to have a significant impact on this equilibrium. Trifluoromethyl-β-diketones, a related class of compounds, have been shown to exist as mixtures of two chelated cis-enol forms in nonpolar media. daneshyari.comresearchgate.net Spectroscopic studies, such as NMR, IR, and UV-visible spectrophotometry, are crucial for investigating these equilibria. daneshyari.comresearchgate.net The enol form that maximizes conjugation is often favored. daneshyari.comresearchgate.net The ability to manipulate this equilibrium, for instance through photoenolization, presents opportunities in materials chemistry and photopharmacology. chemrxiv.org

Nucleophilic Additions to the Trifluoroacetyl Carbonyl

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.comchemistrysteps.com Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to a change in hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comchemistrysteps.com The rate of this addition is enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com A wide range of nucleophiles can participate in these reactions, and the reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com

The trifluoromethylation of carbonyl compounds is a significant area of research, with reagents like the Ruppert-Prakash reagent (TMSCF₃) being widely used to introduce the trifluoromethyl group. researchgate.net The mechanism of nucleophilic trifluoromethylation often involves the generation of a trifluoromethyl anion or a related reactive species. semanticscholar.orgbeilstein-journals.org Lewis acids can be employed to catalyze these reactions. researchgate.net

Reactions Involving the Succinate (B1194679) Diester Framework

The succinate diester portion of this compound provides additional reaction sites, allowing for a variety of transformations that can lead to more complex molecular architectures.

Intermolecular Condensation Reactions of this compound

Diethyl succinate itself is a versatile building block that participates in several important condensation reactions. wikipedia.org For example, it undergoes acyloin condensation to form 2-hydroxycyclobutanone and is a key reagent in the Stobbe condensation. wikipedia.org Base-induced condensation of diethyl succinate can also produce diethylsuccinoylsuccinate, a precursor to dyes and pigments. wikipedia.org While specific studies on the intermolecular condensation reactions of this compound are not detailed in the provided search results, the reactivity of the parent diethyl succinate suggests that the title compound could participate in similar transformations, potentially leading to novel fluorinated products.

Intramolecular Cyclization Reactions for Novel Ring Systems

The presence of multiple functional groups within this compound creates the potential for intramolecular cyclization reactions, which are powerful methods for the synthesis of cyclic compounds. rsc.org The specific nature of the cyclization would depend on the reaction conditions and the reagents employed. For example, catalytic hydrogenation of a related pyrrole (B145914) derivative led to the formation of complex polycyclic systems. researchgate.net The strategic design of intramolecular reactions can provide access to novel and complex ring systems that may have interesting biological or material properties.

Functional Group Interconversions of Ester and Ketone Moieties

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukmit.edu The ester and ketone moieties in this compound can be subjected to a variety of FGI reactions. For instance, esters can be reduced to aldehydes or alcohols, or converted to other carboxylic acid derivatives. ub.eduvanderbilt.edu Ketones can be reduced to alcohols, converted to amines via reductive amination, or undergo various other transformations. The specific reagents and conditions used will determine the outcome of the reaction, and a wide array of methods are available for these transformations. imperial.ac.ukmit.edu

Advanced Mechanistic Elucidation Studies

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

No kinetic or spectroscopic studies detailing the reaction pathways of this compound are currently available. Research in this area would be crucial for understanding how the compound behaves under various reaction conditions, identifying intermediates, and determining rate-limiting steps. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be invaluable in monitoring reaction progress and characterizing intermediates and products.

Kinetic studies would provide quantitative data on reaction rates, allowing for the determination of reaction orders and activation parameters. This information is fundamental to proposing and validating a reaction mechanism.

Transition State Analysis in Fluorinated Organic Reactions

There is a lack of research on the transition state analysis for reactions involving this compound. Computational chemistry, employing methods such as density functional theory (DFT), is a powerful tool for modeling transition states and calculating their energies. libretexts.org Such analyses for this compound would offer profound insights into the electronic and steric factors that govern its reactivity, particularly the influence of the highly electronegative trifluoromethyl group on the stability of transition states. achemblock.com

Understanding the transition states is key to explaining the regioselectivity and stereoselectivity of reactions involving this fluorinated succinate and would guide the rational design of new synthetic methodologies.

Applications in Advanced Organic Synthesis

Utility in Asymmetric Catalysis and Synthesis

While the structure of Diethyl 2-(2,2,2-trifluoroacetyl)succinate contains a prochiral ketone, making it a theoretical candidate for asymmetric transformations, specific applications in this area are not extensively documented in readily available scientific literature.

The conversion of this compound into chiral building blocks, for instance through the asymmetric reduction of its ketone moiety to a chiral alcohol, remains an area with limited published research. Such a transformation would yield a chiral trifluoromethylated hydroxy-succinate derivative, a potentially valuable synthon, but specific catalytic systems or reagents to achieve this with high enantioselectivity have not been prominently reported.

The application of this compound as a substrate in asymmetric Michael additions or related conjugate addition reactions is not a widely reported synthetic strategy.

Construction of Fluorinated Scaffolds and Derivatives

A primary application of this compound is in the synthesis of fluorine-containing heterocyclic compounds. The 1,3-dicarbonyl-like functionality (upon enolization) is key to these transformations.

This compound serves as a key building block for the synthesis of trifluoromethyl-substituted pyrazoles. The reaction proceeds via a classical cyclocondensation reaction with hydrazine (B178648) derivatives. The trifluoroacetyl group provides the necessary electrophilic centers for the initial nucleophilic attack by the hydrazine, and the subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole (B372694) ring.

This methodology is particularly valuable in the agrochemical field for the preparation of fungicides. For instance, the reaction with 4-chloro-2-methylphenylhydrazine hydrochloride yields a key pyrazole intermediate.

Table 1: Synthesis of Pyrazole Intermediate

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

This reaction highlights the utility of the compound in creating highly functionalized, trifluoromethylated heterocyclic systems that are otherwise difficult to synthesize.

Beyond the synthesis of pyrazole derivatives for agrochemical use, the application of this compound as a starting material for more complex, polyfluorinated architectures is not broadly established in available literature.

Use as a Key Chemical Intermediate in Multistep Organic Syntheses

The role of this compound as a key chemical intermediate is best exemplified by its use in the synthesis of agrochemicals, as detailed in patent literature. In these multi-step sequences, the succinate (B1194679) is used to construct the core trifluoromethyl-pyrazole ring system, which is later functionalized to produce the final active ingredient.

For example, in the synthesis of certain fungicidal compounds, this compound is first condensed with a substituted phenylhydrazine. The resulting pyrazole-succinate derivative then undergoes further chemical modifications to arrive at the target microbicidal agent. This demonstrates its role as a foundational scaffold upon which molecular complexity is built.

Theoretical and Computational Chemistry Studies of Diethyl 2 2,2,2 Trifluoroacetyl Succinate

Electronic Structure and Bonding Analysis

The electronic environment of Diethyl 2-(2,2,2-trifluoroacetyl)succinate is complex, characterized by the strong electron-withdrawing nature of the trifluoroacetyl group and the conformational flexibility of the diethyl succinate (B1194679) backbone. Computational analysis is essential to unravel these features.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic properties of molecules. unimelb.edu.aunih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine key molecular characteristics. researchgate.net The trifluoromethyl (CF3) group significantly influences the molecule's electronic structure due to its strong inductive effect. rsc.org This leads to a notable polarization of the carbonyl bond in the trifluoroacetyl moiety, rendering the carbonyl carbon highly electrophilic.

DFT calculations can quantify properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. scirp.orgyoutube.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For analogous trifluoromethylated β-dicarbonyl compounds, this gap is typically lowered, suggesting increased reactivity. researchgate.net The calculated electrostatic potential map would visually confirm the electron-deficient nature of the carbon atoms in the trifluoroacetyl and ester carbonyl groups, highlighting them as likely sites for nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a Trifluoromethyl β-Keto Ester

This table presents typical data obtained from DFT calculations on compounds analogous to this compound, as specific data for the target molecule is not available in the cited literature.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and electronic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Partial Charge on C=O Carbon (CF3CO) | +0.75 e | Shows a strong electrophilic character due to the CF3 group. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The succinate backbone of the molecule allows for considerable rotational freedom, leading to multiple possible conformations. Understanding the preferred three-dimensional structure is crucial as it dictates steric accessibility and reactivity. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can map the potential energy surface and identify low-energy conformers. rsc.orgmdpi.com

For derivatives like diethyl succinate, studies have shown that the molecule can adopt various twisted and planar conformations, with relatively small energy differences between them. researchgate.netresearchgate.net The introduction of the bulky and polar trifluoroacetyl group in this compound would introduce additional steric and electrostatic interactions, influencing the relative stability of these conformers. MM and MD simulations can model these interactions to predict the most stable geometries, considering factors like intramolecular hydrogen bonding and dipole-dipole interactions. rsc.org These simulations reveal that the molecule likely exists as a dynamic equilibrium of several conformers in solution.

Reaction Mechanism Prediction and Validation

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transition states, and understanding the role of the solvent.

Transition State Characterization and Energy Landscape Mapping

DFT calculations are pivotal in elucidating reaction mechanisms by locating and characterizing transition states (TS). conicet.gov.ar For reactions involving this compound, such as alkylation or condensation, computational methods can map the entire energy landscape from reactants to products. masterorganicchemistry.comwikipedia.orgpressbooks.pub A transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in vibrational analysis. researchgate.net

For example, in a base-catalyzed alkylation at the α-carbon, DFT can model the deprotonation to form a resonance-stabilized enolate, the subsequent nucleophilic attack on an electrophile, and the energies of the intermediates and transition states involved. youtube.com The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction rate. researchgate.net Studies on similar β-dicarbonyl systems show that the presence of the electron-withdrawing trifluoroacetyl group would stabilize the enolate intermediate, potentially lowering the activation barrier for subsequent reactions. rsc.org

Solvation Effects in silico on Reaction Dynamics

Reactions are typically performed in a solvent, which can significantly influence reaction dynamics and energetics. In silico solvation models, such as the Polarizable Continuum Model (PCM), are used to account for these effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule. nih.gov

For reactions involving charged or highly polar species like the enolate of this compound, polar solvents are expected to stabilize these intermediates and the corresponding transition states. researchgate.net Computational studies incorporating solvation models can provide more accurate predictions of reaction barriers and thermodynamic stabilities compared to gas-phase calculations. researchgate.net The choice of solvent can alter the reaction pathway or the relative rates of competing reactions, a phenomenon that can be explored and predicted computationally.

Prediction of Reactivity and Selectivity in Catalytic Systems

The trifluoroacetyl group makes this compound an interesting substrate for various catalytic transformations, including enantioselective reactions. researchgate.net Computational DFT studies can predict how the substrate will interact with a catalyst, providing insights into the origins of reactivity and selectivity. rsc.orgnih.gov

By modeling the interaction of the substrate with a catalyst, such as a chiral Lewis acid or organocatalyst, it is possible to calculate the energies of the competing transition states that lead to different stereoisomers. rsc.org The difference in the activation energies for these diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) of the reaction. These calculations can rationalize experimentally observed selectivities and guide the design of new, more effective catalysts. rsc.org The strong electrophilicity of the trifluoroacetyl carbonyl, as established by electronic structure analysis, makes it a prime target for activation by Lewis acid catalysts in reactions like aldol (B89426) or Michael additions.

Table 2: Hypothetical Transition State Energies for a Catalyzed Reaction

This table illustrates how computational data can be used to predict stereoselectivity. The values are representative for catalytic reactions involving similar β-keto esters.

| Transition State | Catalyst-Substrate Complex | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| TS-R | Pro-R attack | 12.5 | R-enantiomer |

| TS-S | Pro-S attack | 14.2 | - |

| ΔΔG‡ (TS-S - TS-R) | - | 1.7 | - |

The energy difference (ΔΔG‡) between the two transition states directly correlates with the predicted enantiomeric ratio of the products.

Advanced Analytical Techniques for Research on Diethyl 2 2,2,2 Trifluoroacetyl Succinate

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental for the unambiguous structural elucidation and characterization of Diethyl 2-(2,2,2-trifluoroacetyl)succinate. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the specific functional groups present.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Multinuclear NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the two ethyl ester groups and the protons on the succinate (B1194679) backbone. The methylene (B1212753) protons of the ethyl groups typically appear as a quartet, while the methyl protons appear as a triplet. The three protons on the succinate backbone would present more complex splitting patterns due to their coupling with each other.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. oregonstate.edu The spectrum would show separate resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the two ethyl groups, the central trifluoromethyl carbon, and the carbons forming the succinate backbone. researchgate.netnih.gov The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential technique. It provides a highly sensitive and direct way to characterize the trifluoroacetyl group. nih.gov The three fluorine atoms of the -CF₃ group are chemically equivalent and would typically appear as a singlet in the spectrum. The chemical shift of this signal is highly sensitive to the electronic environment and can be influenced by factors like solvent polarity and keto-enol tautomerization. researchgate.netscispace.com For trifluoroacetyl groups adjacent to a carbonyl, the chemical shift generally falls in the range of -75 to -78 ppm relative to a standard like CFCl₃. researchgate.netcolorado.edu

2D NMR: Two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), are used to establish connectivity between protons. harvard.edulibretexts.orgoxinst.com In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are coupled to each other, confirming the arrangement of the protons along the succinate backbone and within the ethyl groups. oxinst.com This is crucial for assigning the specific ¹H signals to their respective positions in the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.2 | Quartet (q) | -O-CH₂ -CH₃ (Ester) |

| ¹H | ~4.0 | Doublet of Doublets (dd) | -CO-CH -CH₂- |

| ¹H | ~3.0 | Multiplet (m) | -CH-CH₂ -CO- |

| ¹H | ~1.3 | Triplet (t) | -O-CH₂-CH₃ (Ester) |

| ¹³C | ~195 (q, J ≈ 35 Hz) | Quartet | C =O (Ketone, coupled to ³F) |

| ¹³C | ~171, ~170 | Singlet | C =O (Ester) |

| ¹³C | ~117 (q, J ≈ 290 Hz) | Quartet | -C F₃ (Coupled to ³F) |

| ¹³C | ~62, ~61 | Singlet | -O-CH₂ -CH₃ (Ester) |

| ¹³C | ~48 | Singlet | -CO-CH -CH₂- |

| ¹³C | ~35 | Singlet | -CH-CH₂ -CO- |

| ¹³C | ~14 | Singlet | -O-CH₂-CH₃ (Ester) |

| ¹⁹F | -75 to -78 | Singlet | -CO-CF₃ |

Predicted NMR data based on typical chemical shift values for functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov For this compound, with a molecular formula of C₁₀H₁₃F₃O₅, the theoretical monoisotopic mass can be calculated. achemblock.com HRMS analysis would provide an experimental mass measurement that matches this theoretical value, typically with an error of less than 5 parts per million (ppm). This high accuracy allows for the confident confirmation of the molecular formula and rules out other potential elemental compositions. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₃F₃O₅ |

| Molecular Weight | 270.21 g/mol achemblock.com |

| Theoretical Monoisotopic Mass | 270.06606 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 271.07384 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum for this compound would show characteristic absorption bands. Strong, sharp peaks would be expected in the carbonyl region (1700-1800 cm⁻¹) corresponding to the stretching vibrations of the two ester C=O groups and the one ketone C=O group. The trifluoroacetyl ketone carbonyl typically absorbs at a higher frequency than the ester carbonyls due to the strong electron-withdrawing effect of the fluorine atoms. Additionally, very strong absorption bands corresponding to C-F bond stretching would be prominent in the 1100-1300 cm⁻¹ region. researchgate.net C-O stretching from the ester groups would also be visible. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides similar information to IR but is based on the inelastic scattering of light. It is particularly useful for identifying non-polar bonds. While the polar carbonyl and C-F bonds would be visible, the C-C backbone of the succinate moiety might be more clearly observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C=O (Ketone, CF₃-CO) | Stretching | 1750 - 1770 | Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-F | Stretching | 1100 - 1300 | Very Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

Chromatographic Purity and Separation Studies

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC): GC is a technique used to separate volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. In a GC system, the compound is vaporized and travels through a column, separating from other components based on differences in boiling point and interactions with the column's stationary phase. The purity of the sample can be determined by the relative area of its peak in the resulting chromatogram. longdom.orgresearchgate.net

GC-Mass Spectrometry (GC-MS): This powerful hyphenated technique couples the separation capabilities of GC with the identification power of mass spectrometry. uran.ua As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum (a fragmentation pattern). researchgate.net This fragmentation pattern acts as a molecular fingerprint, allowing for the positive identification of the main compound and any separated impurities.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) would be a common method for purity analysis. A UV detector is often used, as the carbonyl groups in the molecule will absorb UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.goveurl-pesticides.eusigmaaldrich.com After separation on the HPLC column, the analyte enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. researchgate.netderpharmachemica.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification of the target compound even at very low levels in complex mixtures.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

A thorough review of scientific databases and literature indicates that detailed X-ray diffraction analysis for the explicit purpose of elucidating the solid-state structure of this compound has not been publicly reported. Consequently, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, are not available.

While the solid-state structure of this compound remains uncharacterized by X-ray diffraction, this analytical technique is fundamental for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable insights into the molecule's conformation, intermolecular interactions, and packing in the solid state. For a compound like this compound, this data could reveal details about the orientation of the trifluoroacetyl and diethyl succinate moieties, as well as potential hydrogen bonding or other non-covalent interactions that govern its crystalline architecture.

In the absence of experimental data for the target compound, a hypothetical data table format is provided below to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | Hypothetical value |

| β (°) | Hypothetical value |

| γ (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

| Density (calculated) (g/cm³) | Hypothetical value |

| R-factor (%) | Hypothetical value |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Trajectories and Innovations

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of Diethyl 2-(2,2,2-trifluoroacetyl)succinate is expected to be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current research in organic synthesis is increasingly focused on developing sustainable methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. eurekalert.orgsciencedaily.com

Promising eco-friendly approaches for the synthesis of related β-keto esters include electrochemistry and biocatalysis. Electrochemical methods offer a sustainable alternative to traditional oxidation reactions by using electrons as clean oxidants, often in green solvents like water and acetone. rsc.org This approach could be adapted for the synthesis of this compound, potentially avoiding the use of stoichiometric metallic oxidants. rsc.org

Biocatalysis, particularly the use of enzymes like lipases, presents another avenue for the green synthesis of β-keto esters. google.comgoogle.com Lipase-catalyzed transesterification, for instance, can be performed under mild, solvent-free conditions, offering high yields and chemoselectivity. google.comgoogle.com The application of enzymes such as Candida antarctica lipase (B570770) B (CALB) could provide an environmentally benign route to this compound and its derivatives. google.comgoogle.com Furthermore, the use of bio-based catalysts, such as those derived from renewable materials, is an emerging area that could be explored. researchgate.net

| Sustainable Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Electrochemical Synthesis | Use of clean oxidants (electrons), green solvents (water, acetone), avoidance of stoichiometric metallic oxidants. rsc.org | Development of selective electrochemical C-C bond formation reactions for fluorinated compounds. |

| Biocatalysis (e.g., Lipases) | Mild, solvent-free conditions, high yields, high chemoselectivity, use of renewable catalysts. google.comgoogle.com | Screening and engineering of enzymes for specific activity towards fluorinated substrates. |

| Green Solvents and Catalysts | Use of aqueous media, supercritical fluids, or ionic liquids to replace volatile organic compounds. researchgate.net | Investigating the solubility and reactivity of reactants in various green solvent systems. |

Exploration of Novel Catalytic Systems for Enantioselective Reactions

The presence of a stereocenter in this compound makes the development of enantioselective reactions a critical area of future research. The synthesis of chiral fluorinated compounds is of great interest due to their potential applications in pharmaceuticals and agrochemicals. organic-chemistry.orgnih.gov

Future research will likely focus on the development of novel chiral catalysts, including both metal-based and organocatalysts, to control the stereochemistry of reactions involving this compound. Asymmetric hydrogenation, for example, is a powerful tool for creating chiral centers. researchgate.net The exploration of chiral rhodium complexes, which have been successful in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, could be extended to the reduction of unsaturated precursors of the target molecule. organic-chemistry.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. scilit.com Chiral primary amine organocatalysts, such as β,β-diaryl serines, have been shown to be effective in the enantioselective α-fluorination of β-dicarbonyl compounds. acs.org Similar catalytic systems could be designed for asymmetric alkylations or other transformations of this compound. Chiral hydrogen-bonding-based organocatalysts, including phosphoric acids, thioureas, and squaramides, have also emerged as powerful tools in asymmetric fluorination reactions and could be adapted for reactions with this substrate. unizar.es

| Catalytic System | Target Enantioselective Reaction | Potential Catalyst Classes |

| Metal Catalysis | Asymmetric Hydrogenation, Asymmetric Alkylation | Chiral Rhodium complexes, Chiral Iron complexes. organic-chemistry.orgrsc.org |

| Organocatalysis | Enantioselective Alkylation, Michael Addition | Chiral primary amines (e.g., β,β-diaryl serines), Cinchona alkaloids, Chiral phosphoric acids. acs.orgunizar.es |

| Biocatalysis | Enantioselective Reduction | Ene-reductases. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by accelerating the discovery and optimization of new reactions. researchgate.netiscientific.org These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govibm.com

For this compound, AI and ML algorithms can be employed to explore the vast chemical space of potential reactions and catalysts. By training models on large datasets of known reactions, it is possible to predict the feasibility and outcome of new transformations involving this fluorinated building block. rsc.orgresearchgate.net For instance, ML models could predict the enantioselectivity of a given chiral catalyst for a specific reaction of this compound, thereby guiding experimental efforts and reducing the need for extensive screening. nih.gov

Furthermore, AI can assist in the design of novel catalysts with enhanced activity and selectivity. arxiv.org By identifying key structural features that influence catalytic performance, machine learning models can propose new catalyst scaffolds that are tailored for reactions with this compound. The use of large language models (LLMs) is also an emerging area, with the potential to predict entire synthesis procedures from the starting materials. mdpi.com This technology could significantly streamline the process of developing new synthetic methods for this compound. jst.go.jp

Expanding the Scope of this compound in Material Science Precursors

The unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive precursors for advanced materials. azom.com While the direct application of this compound in material science has yet to be extensively explored, its structure suggests significant potential as a monomer or precursor for the synthesis of novel fluoropolymers. nih.govgoogle.com

Future research could focus on the polymerization of this compound or its derivatives to create new fluorinated polyesters or other polymers. These materials could exhibit desirable properties such as low refractive indices, high gas permeability, and enhanced thermal stability, making them suitable for applications in optics, membranes, and high-performance coatings. researchgate.net The dicarbonyl functionality of the molecule provides reactive sites for a variety of polymerization reactions.

Moreover, fluorinated porphyrinoids have been investigated as platforms for new photonic materials and sensors. rsc.org The trifluoroacetyl group in this compound could potentially be incorporated into larger conjugated systems to modulate their electronic and photophysical properties. The development of liquid fluoroelastomers is another area where functionalized fluorinated precursors are of interest. mdpi.com The succinate (B1194679) backbone could offer a degree of flexibility in the resulting polymer chains. The exploration of these avenues could lead to the development of a new class of advanced materials derived from this versatile fluorinated building block.

Q & A

Q. Advanced

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for reactions involving NaH or trifluoroacetyl chloride .

- Low-Temperature Quenching : Halt reactions at 0°C to prevent hydrolysis of trifluoroacetyl groups .

- Stabilizing Additives : Introduce molecular sieves or anhydrous salts (e.g., MgSO₄) to scavenge trace moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.